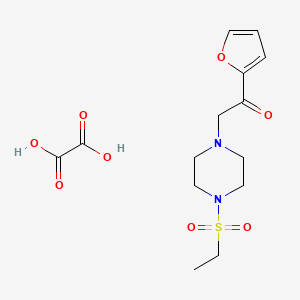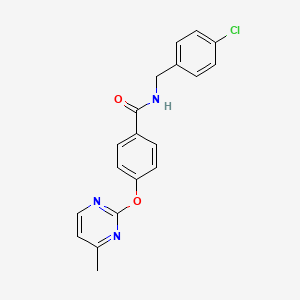![molecular formula C24H21FN2O2S B2731980 3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 899356-20-8](/img/structure/B2731980.png)
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine” is a versatile material used in scientific research. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Aplicaciones Científicas De Investigación
Molecular Structure and Electronic Effects
- Molecular Structure Insights : The molecular structures of sulfone derivatives, including those similar to 3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine, have been analyzed. These structures exhibit significant charge redistribution, primarily from the amino to the sulfonyl group, influencing the distances between carbon-nitrogen and carbon-sulfur bonds and increasing the quinoid character of the phenylene group. This structural constancy is affected by the substituents on the phenyl group, which modulate the molecule's properties through electronic effects (Bertolasi et al., 1993).
Chemical Synthesis and Transformations
- Synthesis of Novel Quinoline Scaffolds : Innovative methods have been developed for the synthesis of quinoline scaffolds, including those involving sulfone functionalities. These methods typically involve ring expansion reactions and aim to achieve high regioselectivity and yield. Such processes highlight the versatility of quinoline derivatives in chemical synthesis (Poomathi et al., 2015).
- Ionic Liquid Synthesis : Sulfone-containing quinolines have been used in the synthesis of ionic liquids. These compounds are synthesized under environmentally friendly conditions, showcasing the potential of quinoline derivatives in green chemistry applications (Fringuelli et al., 2004).
Pharmaceutical and Medicinal Applications
- Antimicrobial Activity : Sulfone-substituted quinolines have shown promising antimicrobial activity. For instance, specific derivatives have exhibited enhanced activity against certain pathogens, indicating the potential use of these compounds in developing new antimicrobial agents (Es et al., 2005).
Material Science and Engineering
- Polymer Electrolyte Development : Sulfone-functionalized quinolines have been utilized in the synthesis of polymer electrolytes, particularly in anion exchange applications. This demonstrates the compound's relevance in materials science and engineering (Kim et al., 2011).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-17-9-13-20(14-10-17)30(28,29)23-16-26-22-6-4-3-5-21(22)24(23)27-15-18-7-11-19(25)12-8-18/h3-14,16H,2,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJSBONZWXTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)


![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)
![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)
![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2731917.png)
